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Compound of Interest

Compound Name: SR-4554

CAS No.: 167648-73-9

Cat. No.: B1682624

Get Quote

Technical Support Center: SR-4554
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on the use of SR-4554, a fluorinated 2-

nitroimidazole probe for the non-invasive detection of tumor hypoxia using 19F Magnetic

Resonance Spectroscopy (MRS).

Frequently Asked Questions (FAQs)
Q1: What is SR-4554 and what is its primary application?

A1: SR-4554 is a fluorinated 2-nitroimidazole compound designed as a non-invasive probe for

detecting and quantifying hypoxia (low oxygen levels) in solid tumors. Its primary application is

in conjunction with 19F Magnetic Resonance Spectroscopy (MRS) to provide a quantitative

measure of tumor hypoxia, which can be a critical factor in cancer therapy resistance.

Q2: What is the mechanism of action of SR-4554 as a hypoxia probe?

A2: The mechanism of SR-4554 is based on its selective bioreduction in hypoxic cells. Under

low oxygen conditions, the nitro group of the imidazole ring undergoes a one-electron
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reduction, primarily catalyzed by NADPH:cytochrome P450 reductase. This reduction leads to

the formation of reactive intermediates that covalently bind to intracellular macromolecules. In

well-oxygenated (normoxic) cells, the reduced SR-4554 is rapidly re-oxidized to its parent form

and can diffuse out of the cell. The selective trapping and accumulation of SR-4554 in hypoxic

cells allow for its detection by 19F MRS.[1]

Q3: What are the recommended storage and stability conditions for SR-4554?

A3: While specific stability data for SR-4554 solutions is not extensively published, general best

practices for similar compounds should be followed. For long-term storage, the solid compound

should be stored at -20°C. For experimental use, stock solutions are often prepared in dimethyl

sulfoxide (DMSO). These stock solutions should be stored in small aliquots at -20°C or -80°C

to minimize freeze-thaw cycles. The stability of SR-4554 in aqueous solutions for injection is

typically prepared fresh before use.

Q4: How is SR-4554 formulated for in vivo administration?

A4: In a Phase 1 clinical trial, SR-4554 was supplied at a concentration of 200 mg/ml in a

solution of 99% dimethyl sulfoxide (DMSO) and 1% Tween 80. This stock solution was then

diluted in 0.9% normal saline for intravenous (IV) administration.[2] For animal studies, a similar

formulation strategy can be employed, adjusting the final concentration based on the desired

dosage.

Q5: What are the known toxicities and the maximum tolerated dose (MTD) of SR-4554 in

humans?

A5: In a Phase I clinical trial, the dose-limiting toxicity of SR-4554 was nausea and vomiting.

The maximum tolerated dose (MTD) was established at 1400 mg/m² when administered

without prophylactic antiemetics. With the use of antiemetics, doses were escalated up to 2600

mg/m² and were generally well-tolerated, with observed toxicities being grade 1 or less.[3][4][5]
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Issue Possible Cause(s) Suggested Solution(s)

No detectable 19F MRS signal

in hypoxic cells.
Insufficient hypoxia.

Ensure the hypoxic chamber is

functioning correctly and a

sufficiently low oxygen level

(e.g., <1% O₂) is achieved.

Inadequate SR-4554

concentration.

Optimize the SR-4554

concentration. Start with a

titration series (e.g., 10-100

µM) to determine the optimal

concentration for your cell line.

Insufficient incubation time.

Increase the incubation time

with SR-4554 to allow for

adequate uptake and

reduction. A 3-hour incubation

has been used in multicellular

spheroids.[1]

High background signal in

normoxic control cells.

Contamination of the normoxic

culture with hypoxic cells.

Ensure proper cell culture

techniques and that the

normoxic control cells are not

overgrown or experiencing

localized hypoxia.

Non-specific binding.

Include a wash step with drug-

free medium after the

incubation period to remove

unbound SR-4554. A 2-hour

"chase" in drug-free medium

has been shown to increase

the differential between

hypoxic and normoxic

retention.[1]

Poor signal-to-noise ratio

(SNR) in 19F MRS spectra.
Low cell number.

Increase the number of cells

used for the experiment.
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Suboptimal MRS acquisition

parameters.

Optimize MRS parameters,

including the number of scans,

pulse sequence, and receiver

gain.

In Vivo Experiments
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Issue Possible Cause(s) Suggested Solution(s)

Low or undetectable 19F MRS

signal in the tumor.
Insufficient SR-4554 dose.

Consider dose escalation. In

mice, 180 mg/kg has been

used successfully.[2] In

humans, doses up to 2600

mg/m² have been

administered.[3][5]

Poor tumor perfusion.

Assess tumor perfusion using

techniques like dynamic

contrast-enhanced MRI (DCE-

MRI) to ensure adequate

delivery of SR-4554 to the

tumor.

Incorrect timing of MRS

acquisition.

Acquire spectra at an early

time point post-injection to

measure total drug delivery

and at a later time point (e.g.,

16-20 hours in humans) to

assess retention in hypoxic

regions, allowing for washout

from normoxic tissues.[3][5]

High variability in SR-4554

retention between subjects.

Biological heterogeneity in

tumor hypoxia.

This may reflect true biological

differences. Correlate 19F

MRS data with other measures

of hypoxia, such as

pimonidazole staining or gene

expression analysis of

hypoxia-inducible factor 1-

alpha (HIF-1α).[3]

Inconsistent SR-4554

administration.

Ensure consistent and

accurate administration of the

SR-4554 dose.

19F MRS signal artifacts. Subject motion. Anesthetize the animal and

ensure it is properly secured
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during the scan.

Suboptimal coil placement.

Ensure the 1H/19F surface coil

is positioned correctly over the

tumor to maximize signal

detection.

Data Summary
In Vivo Dosage and Pharmacokinetics of SR-4554

Species Dosage
Administrat
ion Route

Plasma
Half-life
(t1/2)

Maximum
Tolerated
Dose (MTD)

Reference

Human
400-1600

mg/m²

Intravenous

(IV)
~3.28 hours 1400 mg/m² [4]

Human
1400-2600

mg/m²

Intravenous

(IV)
~3.7 hours

>2600 mg/m²

(with

antiemetics)

[3][5]

Mouse 180 mg/kg Not specified Not specified Not specified [2]

Detailed Experimental Protocols
In Vitro Hypoxia Assay using SR-4554 in Multicellular
Spheroids
This protocol is adapted from studies on human ovarian cancer multicellular spheroids.[1]

Spheroid Culture: Culture multicellular spheroids of your chosen cell line to a diameter where

a hypoxic core is expected to form (e.g., >300 µm).

SR-4554 Incubation: Prepare a working solution of SR-4554 in the appropriate cell culture

medium. A titration of concentrations (e.g., 10-100 µM) is recommended to determine the

optimal concentration for your specific cell line and experimental setup. Incubate the

spheroids with the SR-4554 containing medium for 3 hours under both normoxic (21% O₂)

and hypoxic (<1% O₂) conditions.
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Wash/Chase: After incubation, remove the SR-4554 containing medium and wash the

spheroids with fresh, drug-free medium. For enhanced differentiation between hypoxic and

normoxic retention, a "chase" period of 2 hours in drug-free medium can be performed.[1]

Sample Preparation for Analysis: After the incubation and chase period, harvest the

spheroids. For analysis techniques like electron energy loss spectroscopic analysis (EELS),

fix, embed, and section the spheroids according to standard protocols. For 19F MRS, the

spheroids can be washed and pelleted for analysis.

Data Acquisition and Analysis: Acquire 19F MRS spectra from the cell samples. The

integrated area of the SR-4554 peak is proportional to its concentration. Compare the signal

intensity between normoxic and hypoxic samples to determine the extent of hypoxia-specific

retention.

In Vivo Tumor Hypoxia Measurement using SR-4554 and
19F MRS
This protocol is based on a preclinical study in mice.[2]

Animal Model: Utilize tumor-bearing animals (e.g., mice with subcutaneous xenografts).

SR-4554 Administration: Prepare the SR-4554 formulation for injection as described in the

FAQs. Administer a dose of 180 mg/kg to the tumor-bearing mice.[2]

19F MRS Acquisition:

Position the animal in the MRI scanner with a dual-tuned 1H/19F surface coil placed over

the tumor.

Acquire an initial 19F MRS spectrum immediately after SR-4554 administration to

determine the total amount of the probe delivered to the tumor.

Acquire subsequent 19F MRS spectra at later time points (e.g., 3 hours post-injection) to

measure the amount of retained SR-4554 after washout from normoxic tissues.[2]

Data Analysis:
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Process the 19F MRS spectra to obtain the signal intensity (peak area) of SR-4554 at

each time point.

Calculate a retention index, which is the ratio of the SR-4554 signal at the later time point

to the signal at the initial time point. This index serves as a quantitative measure of tumor

hypoxia.
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Click to download full resolution via product page

Caption: Mechanism of SR-4554 as a hypoxia-selective probe.
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Caption: General experimental workflows for SR-4554.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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